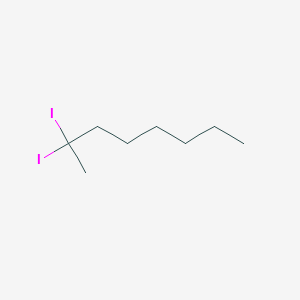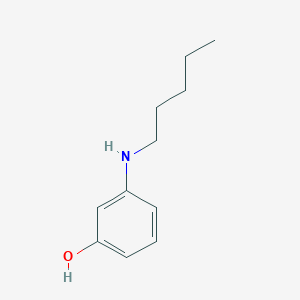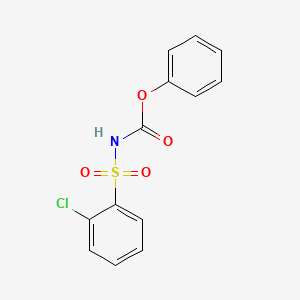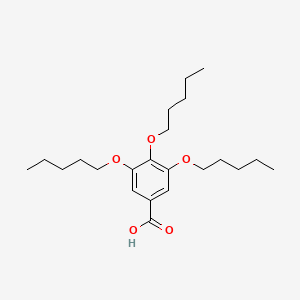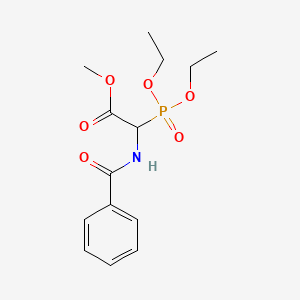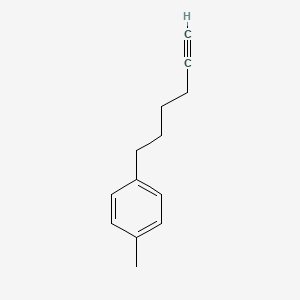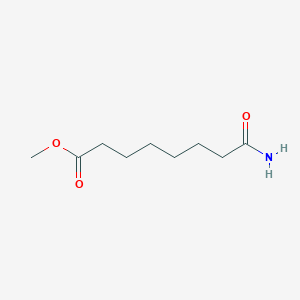
Methyl 8-amino-8-oxooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-amino-8-oxooctanoate is an organic compound with the molecular formula C9H17NO3 It is a derivative of octanoic acid, featuring both an amino group and a keto group on the eighth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 8-amino-8-oxooctanoate can be synthesized through several methods. One common approach involves the reaction of methyl 8-oxooctanoate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out at elevated temperatures and pressures to facilitate the formation of the amino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure reactors and continuous flow systems to ensure efficient conversion of the starting materials to the desired product. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-amino-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of methyl 8-amino-8-hydroxyoctanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Methyl 8-oxo-8-oxooctanoate.
Reduction: Methyl 8-amino-8-hydroxyoctanoate.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 8-amino-8-oxooctanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 8-amino-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The amino and keto groups allow the compound to participate in various biochemical reactions, including enzyme catalysis and protein binding. These interactions can modulate cellular processes and influence metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 8-oxooctanoate: Lacks the amino group but shares the keto group.
8-Aminooctanoic acid: Contains an amino group but lacks the ester functionality.
Methyl 8-anilino-8-oxooctanoate: Contains an anilino group instead of an amino group.
Uniqueness
Methyl 8-amino-8-oxooctanoate is unique due to the presence of both an amino group and a keto group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
123865-74-7 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
methyl 8-amino-8-oxooctanoate |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H2,10,11) |
Clé InChI |
BQBYSJGILRBPLC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
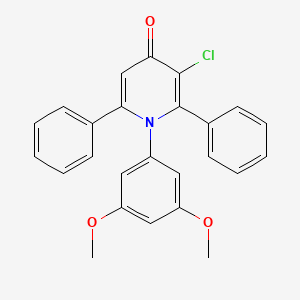
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)

